molecular formula C10H9NO B12562633 5-(Pyridin-2-yl)penta-2,4-dienal CAS No. 153775-85-0

5-(Pyridin-2-yl)penta-2,4-dienal

Cat. No.: B12562633
CAS No.: 153775-85-0
M. Wt: 159.18 g/mol
InChI Key: QPRHBTFCEFQAQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Pyridin-2-yl)penta-2,4-dienal is an organic compound that features a pyridine ring attached to a penta-2,4-dienal moiety. This compound is of interest due to its unique structure, which allows it to participate in various chemical reactions and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Pyridin-2-yl)penta-2,4-dienal can be achieved through several methods. One common approach involves the reaction of pyridine-2-carbaldehyde with a suitable diene precursor under specific conditions. For instance, the reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and a solvent like ethanol or methanol .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general principles of organic synthesis and scale-up techniques can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing purification methods such as distillation or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

5-(Pyridin-2-yl)penta-2,4-dienal undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 5-(Pyridin-2-yl)penta-2,4-dienal involves its interaction with various molecular targets and pathways. For instance, the compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in catalytic reactions, such as the Michael addition, where the compound facilitates the addition of nucleophiles to α,β-unsaturated carbonyl compounds .

Comparison with Similar Compounds

Similar Compounds

    5-(Pyridin-2-yl)penta-2,4-dienoic acid: An oxidized form of 5-(Pyridin-2-yl)penta-2,4-dienal.

    5-(Pyridin-2-yl)penta-2,4-dienol: A reduced form of this compound.

    5-(2-Bromopyridin-2-yl)penta-2,4-dienal: A halogenated derivative of this compound.

Uniqueness

This compound is unique due to its conjugated diene system and the presence of a pyridine ring. This structure allows it to participate in a wide range of chemical reactions and makes it a versatile building block for the synthesis of more complex molecules .

Properties

CAS No.

153775-85-0

Molecular Formula

C10H9NO

Molecular Weight

159.18 g/mol

IUPAC Name

5-pyridin-2-ylpenta-2,4-dienal

InChI

InChI=1S/C10H9NO/c12-9-5-1-2-6-10-7-3-4-8-11-10/h1-9H

InChI Key

QPRHBTFCEFQAQR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)C=CC=CC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.